1-Naphthol-7-methanol
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Overview
Description
1-Naphthol-7-methanol is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group and a methanol group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthol-7-methanol can be synthesized through the alkylation of 1-naphthol with methanol. This reaction typically involves the use of catalysts such as modified silicoaluminophosphate (SAPO) and MCM-41 molecular sieves. The reaction conditions include temperatures around 300°C and the presence of specific catalysts to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthol-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield tetrahydro derivatives, maintaining the phenol ring intact.
Substitution: Electrophilic substitution reactions, particularly at the 4-position of the naphthalene ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as rhodium are used for hydrogenation reactions.
Substitution: Diazonium salts are used for diazo coupling reactions, leading to the formation of diazo dyes.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro derivatives.
Substitution: 4-amino-1-naphthol and various diazo dyes.
Scientific Research Applications
1-Naphthol-7-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-naphthol-7-methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electrophilic substitution and oxidation-reduction reactions, which contribute to its diverse chemical behavior .
Comparison with Similar Compounds
1-Naphthol: Differentiated by the absence of the methanol group.
2-Naphthol: Similar structure but with the hydroxyl group at the 2-position.
Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring .
Uniqueness: 1-Naphthol-7-methanol stands out due to the presence of both hydroxyl and methanol groups, which confer unique chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-(hydroxymethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6,12-13H,7H2 |
InChI Key |
LOXZOVQBTCFTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)O |
Origin of Product |
United States |
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